1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with a hydrochloride salt. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 2,2-difluoroethylamine side chain at position 1, and a hydrochloride counterion. This compound is commercially available as a synthetic building block, primarily for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-4-7(10)5(2)12(11-4)3-6(8)9;/h6H,3,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXWKSHMFFHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Pyrazole Ring Formation via Cyclocondensation
The construction of the pyrazole core is typically achieved through cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives. For instance, methylhydrazine reacts with α,β-unsaturated esters under basic conditions to form the pyrazole backbone. In one protocol, 2-difluoroacetyl-3-(dimethylamino) potassium acrylate undergoes cyclization with methylhydrazine at −30°C, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate. This step is critical for establishing the difluoromethyl substituent, which is later modified to the difluoroethyl group.
Introduction of the 2,2-Difluoroethyl Group
The difluoroethyl moiety is introduced via nucleophilic substitution or reductive amination. Patent CN119241439A describes the use of 2,2-difluoroethylating agents, such as 2,2-difluoroethyl halides, reacting with a pre-formed pyrazole amine intermediate. For example, 3,5-dimethyl-1H-pyrazol-4-amine is treated with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate, yielding 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine. Alternative methods employ hydrogenation; the US10233155B2 patent reports catalytic hydrogenation (5% Pt/C, 90 psig H₂) of nitro precursors to generate the amine, which is subsequently alkylated.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt. This is typically accomplished by treating the amine with hydrochloric acid in a polar solvent like ethanol or water. For instance, dissolving 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine in anhydrous ethanol and adding concentrated HCl (37%) at 0–5°C precipitates the hydrochloride salt. The product is isolated via filtration and recrystallized to achieve >99% purity.
Optimization of Reaction Conditions
Catalytic Systems and Temperature Control
Efficient catalysis is pivotal for high yields. The use of Pt/C (5% loading) under hydrogen pressure (90 psig) achieves >95% conversion in nitro group reduction. Cyclization reactions benefit from iodide catalysts (e.g., KI), which accelerate ring closure at low temperatures (−30°C to −20°C), minimizing side reactions.
Table 1: Comparative Catalytic Efficiency in Cyclization Reactions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| KI | −30 | 75.9 | 99.6 | |
| NaI | −30 | 77.1 | 99.6 | |
| None | 25 | 42.3 | 88.2 |
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR and HPLC are standard for structural confirmation. The hydrochloride salt exhibits characteristic peaks at δ 2.25 (s, 3H, CH₃), δ 2.98 (t, J = 14 Hz, 2H, CF₂CH₂), and δ 6.21 (br s, 2H, NH₂⁺). HPLC purity assessments using C18 columns (ACN/water mobile phase) confirm >99% purity.
Industrial-Scale Production Considerations
Cost-Efficiency of Fluorinating Agents
The choice of fluorinating agents significantly impacts production costs. While 2,2-difluoroethyl halides are effective, their synthesis from difluoroacetic acid derivatives adds complexity. Alternative routes using difluoroacetyl chloride reduce raw material costs by 18% but require stringent temperature control to prevent decomposition.
Comparative Analysis of Synthetic Routes
Table 2: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyrazole ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones or alcohols, while reduction can produce difluoroethylamines or modified pyrazoles .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyrazole ring may interact with active sites in proteins, affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The pyrazole ring in the target compound offers distinct electronic and steric properties compared to pyridine-based analogs.
Substituent Effects :
- Fluorine vs. Bromine : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bromine, which is bulkier and participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Trifluoromethyl (CF₃) Groups : Reference Example 50 contains two CF₃ groups, which are strongly electron-withdrawing and hydrophobic, often improving target affinity in medicinal chemistry .
Salt and Protection :
- The hydrochloride salt in the target compound improves aqueous solubility, facilitating formulation in preclinical studies. In contrast, the BOC-protected piperazine requires deprotection before use, adding synthetic steps .
Biological Activity
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H11F2N3·HCl
- Molecular Weight : 175.18 g/mol
- CAS Number : 1006348-51-1
Potential Targets:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
- Receptor Modulation : There is potential for modulation of GABA receptors, which could influence neurological pathways.
Biological Activity Overview
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has been studied for various biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | May inhibit COX enzymes leading to reduced inflammation. |
| Antimicrobial | Potential activity against certain bacterial strains. |
| Neuroprotective | Possible modulation of neurotransmitter receptors affecting neuroprotection. |
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- A study conducted on pyrazole derivatives indicated that compounds similar to 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride demonstrated significant anti-inflammatory properties in animal models. The mechanism was attributed to COX inhibition leading to decreased prostaglandin synthesis .
- Neuropharmacological Effects :
- Antimicrobial Activity :
Pharmacokinetics
While specific pharmacokinetic data for 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is sparse, the general pharmacokinetic profile for similar compounds includes:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
- Excretion : Renal excretion of metabolites.
Q & A
Q. What are the established synthetic routes for 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include:
- Ring Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters to form the pyrazole core .
- Difluoroethylation : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides under anhydrous conditions .
- Salt Formation : Conversion to the hydrochloride salt using HCl gas or concentrated HCl in polar solvents (e.g., ethanol) to enhance solubility .
- Optimization : Reaction temperatures (40–80°C), solvent selection (DMSO or acetonitrile), and purification via column chromatography or recrystallization improve yields (reported 60–75%) .
Q. How is the compound characterized, and which analytical techniques are critical for confirming purity and structure?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
- FT-IR for amine (–NH₂) and C–F bond verification (stretching at 1100–1250 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% typical) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calc. ~201.64 g/mol) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4) .
- Stability :
- pH Sensitivity : Degrades in alkaline conditions (pH > 8); stable in acidic buffers (pH 4–6) .
- Storage : –20°C in desiccated form; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are prioritized?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to assess binding affinity to targets (e.g., DHX9 RNA helicase, implicated in cancer) .
- ADMET Prediction :
- Lipophilicity (LogP ~2.1) and polar surface area (PSA ~45 Ų) to estimate blood-brain barrier permeability .
- CYP450 inhibition risk evaluated via Schrödinger’s QikProp .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 values for reference inhibitors) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products that may skew activity .
- Structural Confirmation : Re-analyze batch purity via XRD or 2D-NMR if conflicting SAR (structure-activity relationship) data arise .
Q. How can the compound’s reactivity be leveraged to synthesize derivatives with enhanced selectivity?
- Methodological Answer :
- Site-Specific Modifications :
- Amine Group : Acylation with succinic anhydride to improve water solubility .
- Pyrazole Ring : Halogenation (e.g., bromination at C-3) to enhance target engagement .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores for imaging studies .
Q. What in vitro and in vivo models are most appropriate for evaluating its neuropharmacological potential?
- Methodological Answer :
- In Vitro :
- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and Ca²⁺ flux via Fura-2 AM .
- In Vivo :
- Rodent Models : Tail-flick test (analgesia) and Morris water maze (cognitive effects) .
- PK/PD Studies : Plasma half-life (t½ ~3–5 hrs in mice) and brain-to-plasma ratio (0.8–1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
